molecular formula C15H23ClN2O3 B13798365 Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride CAS No. 78280-31-6

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride

Cat. No.: B13798365
CAS No.: 78280-31-6
M. Wt: 314.81 g/mol
InChI Key: QNHAIQCORNIVJV-UHFFFAOYSA-N
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Description

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and aminosalicylic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride typically involves the esterification of salicylic acid derivatives with 2-(dimethylamino)cyclohexanol. The reaction is often catalyzed by acidic conditions, such as the use of p-toluenesulfonic acid in toluene . The esterification process requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.

Scientific Research Applications

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is unique due to its combination of salicylic acid and aminosalicylic acid properties. This dual functionality allows it to be used in a broader range of applications, from medicinal chemistry to industrial processes.

Properties

CAS No.

78280-31-6

Molecular Formula

C15H23ClN2O3

Molecular Weight

314.81 g/mol

IUPAC Name

[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H

InChI Key

QNHAIQCORNIVJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl

Origin of Product

United States

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